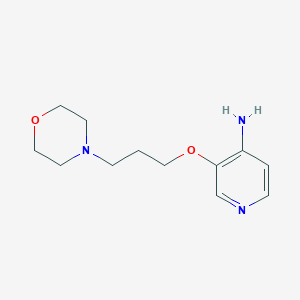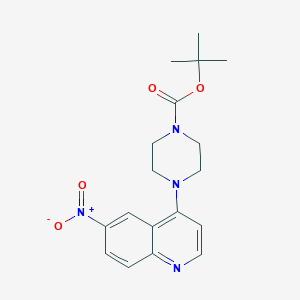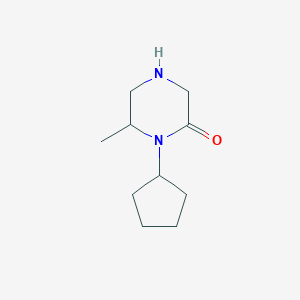
DBG-3A Dihexyl Mesylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DBG-3A Dihexyl Mesylate: is a chemical compound with the molecular formula C41H55N7O8S . This compound is primarily used in research settings due to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DBG-3A Dihexyl Mesylate typically involves multiple steps, starting with the reaction of hexyl alcohol with methanesulfonyl chloride to form hexyl mesylate. This intermediate is then reacted with other chemical reagents under controlled conditions to build the complex structure of This compound .
Industrial Production Methods
In an industrial setting, the production of This compound would involve scaling up these synthetic routes, ensuring consistent quality and yield. Advanced purification techniques and quality control measures are essential to achieve the desired purity and performance of the compound.
Chemical Reactions Analysis
DBG-3A Dihexyl Mesylate: undergoes various types of chemical reactions, including:
Oxidation: : The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: : Reduction reactions can be performed to modify the compound's structure and properties.
Substitution: : Substitution reactions are common, where different functional groups can be introduced into the compound.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: : Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: : Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include various derivatives of This compound
Scientific Research Applications
DBG-3A Dihexyl Mesylate: has several scientific research applications, including:
Chemistry: : Used as a reagent in organic synthesis and chemical research.
Biology: : Investigated for its potential biological activity and interactions with biomolecules.
Medicine: : Studied for its therapeutic potential in various medical applications.
Industry: : Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which DBG-3A Dihexyl Mesylate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses and potential therapeutic effects.
Properties
Molecular Formula |
C42H59N7O11S |
|---|---|
Molecular Weight |
870.0 g/mol |
IUPAC Name |
ethyl 3-[[3-(hexoxycarbonylamino)-4-[[2-[4-(N-hexoxycarbonylcarbamimidoyl)anilino]acetyl]-methylamino]benzoyl]-pyridin-2-ylamino]propanoate;methanesulfonic acid |
InChI |
InChI=1S/C41H55N7O8.CH4O3S/c1-5-8-10-14-26-55-40(52)45-33-28-31(39(51)48(25-23-37(50)54-7-3)35-16-12-13-24-43-35)19-22-34(33)47(4)36(49)29-44-32-20-17-30(18-21-32)38(42)46-41(53)56-27-15-11-9-6-2;1-5(2,3)4/h12-13,16-22,24,28,44H,5-11,14-15,23,25-27,29H2,1-4H3,(H,45,52)(H2,42,46,53);1H3,(H,2,3,4) |
InChI Key |
UFDLHQLRFMSLEM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC(=O)NC1=C(C=CC(=C1)C(=O)N(CCC(=O)OCC)C2=CC=CC=N2)N(C)C(=O)CNC3=CC=C(C=C3)C(=N)NC(=O)OCCCCCC.CS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 3-(4-acetyloxy-3,4-dimethylpent-2-enoyl)oxy-10,15,16-trihydroxy-9,13-dimethyl-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B15354675.png)








![(3R,6S)-3,4,5-trihydroxy-6-[[3-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-7-yl]oxy]oxane-2-carboxylic acid](/img/structure/B15354736.png)
![(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[3-[(2R,4S)-4-hydroxy-5-oxo-1-(trideuteriomethyl)pyrrolidin-2-yl]pyridin-1-ium-1-yl]oxane-2-carboxylate](/img/structure/B15354747.png)


